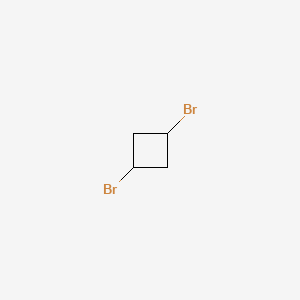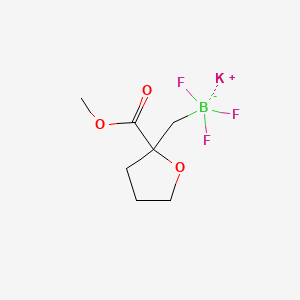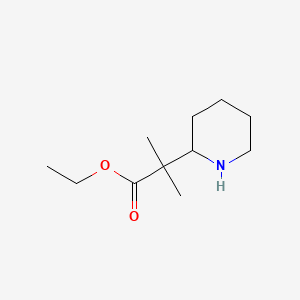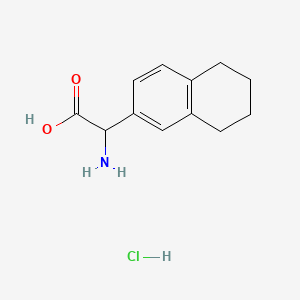![molecular formula C7H14ClNO2S B13497869 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13497869.png)
3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers, is a compound with a unique structure that includes a cyclobutane ring substituted with an amino group, a methylsulfanyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride typically involves multiple steps. One common approach is to start with a cyclobutane derivative and introduce the amino and methylsulfanyl groups through a series of substitution reactions. The carboxylic acid group can be introduced via oxidation reactions. The final step often involves the formation of the hydrochloride salt to improve the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired diastereomeric mixture.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the methylsulfanyl group can participate in hydrophobic interactions. The carboxylic acid group can act as a proton donor or acceptor, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-amino-1-cyclobutanecarboxylic acid: Lacks the methylsulfanyl group, making it less hydrophobic.
1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid: Lacks the amino group, reducing its ability to form hydrogen bonds.
3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid: Without the hydrochloride salt, it may have different solubility and stability properties.
Uniqueness
The presence of both the amino and methylsulfanyl groups in 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride provides a unique combination of hydrophilic and hydrophobic properties, making it versatile for various applications. The hydrochloride salt form also enhances its solubility and stability, which is advantageous for both research and industrial purposes.
Properties
Molecular Formula |
C7H14ClNO2S |
|---|---|
Molecular Weight |
211.71 g/mol |
IUPAC Name |
3-amino-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-11-4-7(6(9)10)2-5(8)3-7;/h5H,2-4,8H2,1H3,(H,9,10);1H |
InChI Key |
SHDFWSUIXFJVME-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1(CC(C1)N)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13497809.png)


![3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride](/img/structure/B13497821.png)
![6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol, Mixture of diastereomers](/img/structure/B13497828.png)
![tert-butyl N-[(6-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B13497831.png)
![(4-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B13497836.png)


![5-amino-2-[4-(dimethylamino)piperidin-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B13497858.png)

